6-Bromo-4-methylisoquinolin-1-amine 6-Bromo-4-methylisoquinolin-1-amine
Brand Name: Vulcanchem
CAS No.: 1893547-75-5
VCID: VC7774977
InChI: InChI=1S/C10H9BrN2/c1-6-5-13-10(12)8-3-2-7(11)4-9(6)8/h2-5H,1H3,(H2,12,13)
SMILES: CC1=CN=C(C2=C1C=C(C=C2)Br)N
Molecular Formula: C10H9BrN2
Molecular Weight: 237.1

6-Bromo-4-methylisoquinolin-1-amine

CAS No.: 1893547-75-5

Cat. No.: VC7774977

Molecular Formula: C10H9BrN2

Molecular Weight: 237.1

* For research use only. Not for human or veterinary use.

6-Bromo-4-methylisoquinolin-1-amine - 1893547-75-5

Specification

CAS No. 1893547-75-5
Molecular Formula C10H9BrN2
Molecular Weight 237.1
IUPAC Name 6-bromo-4-methylisoquinolin-1-amine
Standard InChI InChI=1S/C10H9BrN2/c1-6-5-13-10(12)8-3-2-7(11)4-9(6)8/h2-5H,1H3,(H2,12,13)
Standard InChI Key TYFCQPDKQMVPCB-UHFFFAOYSA-N
SMILES CC1=CN=C(C2=C1C=C(C=C2)Br)N

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

6-Bromo-4-methylisoquinolin-1-amine belongs to the isoquinoline family, a class of nitrogen-containing heterocycles with broad pharmacological relevance. Its IUPAC name derives from the isoquinoline backbone substituted at positions 1, 4, and 6 (Figure 1). Key identifiers include:

PropertyValue
CAS Number1893547-75-5
Molecular FormulaC10H9BrN2\text{C}_{10}\text{H}_{9}\text{BrN}_{2}
Molecular Weight237.10 g/mol
Exact Mass236.9978 Da

The amine group at position 1 enhances nucleophilicity, facilitating reactions such as alkylation or acylation, while the bromine atom at position 6 offers a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Synthesis and Production

Bromination of 4-Methylisoquinolin-1-amine

A plausible route involves electrophilic aromatic bromination of 4-methylisoquinolin-1-amine using bromine (Br2\text{Br}_2) or N\text{N}-bromosuccinimide (NBS) in a polar solvent (e.g., acetic acid). Regioselectivity at position 6 could be guided by directing effects of the amine and methyl groups .

Cyclization of Brominated Precursors

Alternative approaches may employ cyclization of brominated β-phenethylamine derivatives under Bischler-Napieralski conditions, followed by oxidation to yield the isoquinoline core .

Challenges and Optimization

  • Regioselectivity: Ensuring bromination at position 6 requires careful control of reaction conditions (e.g., temperature, catalyst) .

  • Yield: Bromination reactions often suffer from side products; purification via column chromatography is typically necessary .

PropertyEstimated Value
Melting Point120–140°C (decomposes)
SolubilitySlightly soluble in DMSO, methanol
LogP (Partition Coefficient)~2.5 (moderate lipophilicity)

The bromine atom increases molecular weight and hydrophobicity compared to non-halogenated analogs, potentially enhancing membrane permeability in biological systems .

Applications in Pharmaceutical Research

Role as a Building Block

6-Bromo-4-methylisoquinolin-1-amine is marketed as a synthetic intermediate (e.g., Catalog #1P028FD7, 1PlusChem ). Its applications include:

  • Drug Discovery: Serving as a precursor for kinase inhibitors or antimicrobial agents, leveraging the isoquinoline scaffold’s affinity for ATP-binding pockets .

  • Chemical Probes: Functionalization via cross-coupling reactions to create libraries for high-throughput screening .

Biological Activity

While direct studies on this compound are lacking, structurally related brominated isoquinolines exhibit:

  • Anticancer Activity: Inhibition of tubulin polymerization (e.g., analogues of combretastatin) .

  • Antimicrobial Effects: Disruption of bacterial cystathionine γ-lyase (bCSE), a target in Staphylococcus aureus infections .

Analytical Characterization

Chromatographic Methods

  • HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm .

  • LC-MS: Expected [M+H]+[\text{M}+\text{H}]^+ ion at m/z 238.0 (accounting for 79Br^{79}\text{Br}) .

Spectroscopic Techniques

  • IR Spectroscopy: N-H stretch (~3400 cm1^{-1}), aromatic C=C stretches (~1600 cm1^{-1}) .

Future Perspectives

Research Opportunities

  • Synthetic Methodology: Development of catalytic, asymmetric routes to access enantiomerically pure derivatives.

  • Target Validation: Exploration in neglected disease areas (e.g., tropical parasites) where isoquinoline derivatives show promise.

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